4-Metilcinamato de etilo

Descripción general

Descripción

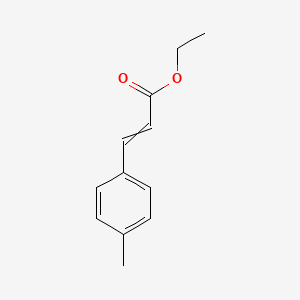

Ethyl 4-methylcinnamate is an organic compound with the CAS number 20511-20-0 . It is also known by its synonyms Ethyl 4-methylcinnamate and ethyl (E)-3-(4-methylphenyl)prop-2-enoate .

Synthesis Analysis

The synthesis of Ethyl 4-methylcinnamate can be achieved through the Wittig Synthesis . This process involves the use of reagents and solvents such as benzaldehyde, methanol, carbethoxymethylene, triphenylphosphorane, magnesium sulfate, and deuterated chloroform .Molecular Structure Analysis

The molecular formula of Ethyl 4-methylcinnamate is C12H14O2 . Its average mass is 190.238 Da and its monoisotopic mass is 190.099380 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 4-methylcinnamate are complex and involve multiple steps . The Wittig reaction is a key step in this process .Physical and Chemical Properties Analysis

Ethyl 4-methylcinnamate is a solid at 20°C . Its boiling point is 187°C at 15 mmHg . The compound has a density of 1.0±0.1 g/cm3 .Aplicaciones Científicas De Investigación

Investigación Proteómica

El 4-Metilcinamato de etilo también se utiliza en la investigación proteómica . La proteómica es el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones .

Síntesis de Cinnamamidas

Algunos derivados de cinnamamidas, que pueden sintetizarse a partir de cinamatos de metilo como el this compound, han exhibido actividad antiinflamatoria y/o analgésica . Esto sugiere posibles aplicaciones en el desarrollo de nuevos productos farmacéuticos .

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with various cellular components, such as the fungal plasmatic membrane and the cell wall .

Mode of Action

Ethyl 4-methylcinnamate, like other cinnamates, is believed to interact directly with its targets, causing changes in their structure and function . For instance, some cinnamates have been found to interact with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of these structures, leading to the death of the organism .

Biochemical Pathways

Related compounds have been found to interfere with the cinnamate/monolignol pathway . This pathway provides precursors for various phenylpropanoid compounds, including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and so on . Therefore, the pathway plays a central role in plant secondary metabolism .

Result of Action

Similar compounds have been found to have antimicrobial activity, suggesting that they may lead to the death of pathogenic fungi and bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 4-methylcinnamate. These chemicals are universal in the environment, and even a low concentration can severely impact human health and wildlife due to transgenerational and multigenerational effects .

Safety and Hazards

Ethyl 4-methylcinnamate is used for R&D purposes only and is not intended for medicinal, household, or other uses . In case of exposure, it is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Direcciones Futuras

Ethyl 4-methylcinnamate is used in the fragrance and flavor industry. Future research may focus on exploring its potential applications in other industries. Additionally, the development of environmentally friendly and efficient synthetic methods for the production of methyl cinnamate derivatives is a topic of interest .

Propiedades

IUPAC Name |

ethyl (E)-3-(4-methylphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-3-14-12(13)9-8-11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMKVSWPEZCELRM-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20511-20-0 | |

| Record name | 20511-20-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338436 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

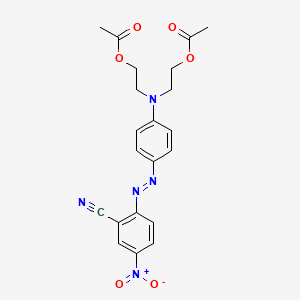

Feasible Synthetic Routes

Q1: What is the role of Ethyl 4-methylcinnamate in the synthesis of ozagrel ethyl ester?

A1: Ethyl 4-methylcinnamate serves as a crucial starting material in the synthesis of ozagrel ethyl ester, an intermediate compound in the production of ozagrel. The process involves reacting Ethyl 4-methylcinnamate with N-bromosuccinimide (NBS) to form Ethyl 4-bromomethylcinnamate. This intermediate then reacts with imidazole to yield ozagrel ethyl ester [].

Q2: Are there any advantages to using Ethyl 4-methylcinnamate in this particular synthetic route?

A2: While the abstract doesn't explicitly detail the advantages of using Ethyl 4-methylcinnamate over other potential starting materials, it highlights that this specific synthetic route for ozagrel intermediates boasts high yield and low environmental pollution, making it suitable for industrialized production []. This suggests that using Ethyl 4-methylcinnamate contributes to the overall efficiency and environmental friendliness of the process.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.